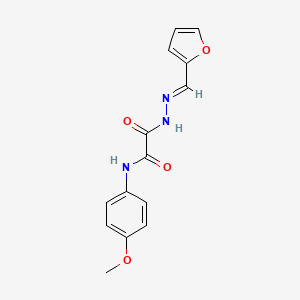

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide

Description

Properties

Molecular Formula |

C14H13N3O4 |

|---|---|

Molecular Weight |

287.27 g/mol |

IUPAC Name |

N'-[(E)-furan-2-ylmethylideneamino]-N-(4-methoxyphenyl)oxamide |

InChI |

InChI=1S/C14H13N3O4/c1-20-11-6-4-10(5-7-11)16-13(18)14(19)17-15-9-12-3-2-8-21-12/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+ |

InChI Key |

LOUJOHIMTCRAMR-OQLLNIDSSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CO2 |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by acylation with 4-methoxyphenyl isocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The hydrazine moiety can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the hydrazine moiety can produce amines .

Scientific Research Applications

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of hydrazone-linked acetamides, which vary in substituents on the phenyl ring, heterocyclic moieties, or hydrazone linkers. Key structural analogues include:

Key Structural Differences

Substituent Effects: The 4-methoxyphenyl group in the target compound enhances solubility and π-π stacking interactions compared to 4-methylphenyl in or p-tolyl in .

Electronic Properties :

- The 4-nitrobenzylidene group in introduces strong electron-withdrawing effects, increasing electrophilicity compared to the electron-donating 4-methoxy group in the target compound.

Physicochemical Properties

Biological Activity

The compound 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy, and safety profiles based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 312.32 g/mol

- IUPAC Name : this compound

This compound features a furan ring, a hydrazine moiety, and a methoxyphenyl group, which contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the compound's inhibitory effects on the SARS-CoV-2 main protease (Mpro), making it a candidate for COVID-19 treatment. The enzymatic inhibition was evaluated using various derivatives, with notable findings:

- Inhibition Constant (IC) Values :

- Compound F8-S43: IC = 10.76 μM

- Compound F8-B6: IC = 1.57 μM

- Compound F8-B22: IC = 1.55 μM

These results suggest that modifications to the furan-based structure can enhance antiviral potency against SARS-CoV-2 Mpro .

Cytotoxicity

The cytotoxic effects of the compound were assessed in Vero and MDCK cell lines, revealing low cytotoxicity with CC values exceeding 100 μM. This indicates a favorable safety profile for further development .

Binding Affinity Studies

Fluorescence quenching studies demonstrated that the compound interacts effectively with human serum albumin (HSA), indicating its potential for systemic circulation and bioavailability. The binding constants were found to be approximately , suggesting significant interaction strength .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that specific modifications to the hydrazone core significantly affect biological activity:

| Compound | Modification | IC (μM) | Remarks |

|---|---|---|---|

| F8-S43 | Original | 10.76 | Base compound |

| F8-B6 | Thiourea Linker | 1.57 | Enhanced activity |

| F8-B22 | Alternative Substituent | 1.55 | Further optimization |

These findings indicate that both the linker and substituent choices are crucial for maintaining and improving inhibitory potency against viral targets .

Case Studies

One notable case study involved the synthesis and evaluation of ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, which demonstrated promising interactions with HSA and potential applications in drug formulation . The study utilized various spectroscopic techniques to confirm binding interactions, providing insights into the pharmacokinetic properties of similar derivatives.

Q & A

Basic: What are the key considerations in synthesizing 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide?

Methodological Answer:

Synthesis typically involves multi-step reactions starting with hydrazine derivatives and appropriately substituted acetamides. Key steps include:

- Condensation : Reacting 2-furan carbaldehyde with hydrazine hydrate to form the hydrazone intermediate.

- Acetylation : Coupling the hydrazone with 4-methoxyphenyl acetamide derivatives under reflux conditions (e.g., ethanol or methanol as solvents at 70–80°C).

- Purification : Recrystallization using methanol or ethanol to isolate the pure product .

Critical Parameters : - Control reaction pH to avoid side products (e.g., use acetic acid as a catalyst).

- Monitor reaction progress via TLC or HPLC to ensure completion .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the hydrazone linkage (δ ~8–10 ppm for NH protons) and furan/methoxy group integration .

- FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N–H bending (~3200 cm⁻¹) .

- Elemental Analysis : Verify stoichiometry (C, H, N percentages) .

- HPLC : Assess purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

Basic: How can researchers assess the stability of this compound under different experimental conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .

- Solution Stability : Test in buffers (pH 3–10) at 25°C and 37°C; quantify degradation products using LC-MS .

Storage Recommendations : Store in amber vials at –20°C under inert atmosphere to prevent oxidation .

Advanced: What computational methods are employed to predict the molecular interactions of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to confirm tautomeric forms (e.g., keto-enol equilibrium) .

- Molecular Docking : Simulate binding with biological targets (e.g., DNA gyrase) using AutoDock Vina; validate with experimental IC₅₀ values .

- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability and toxicity .

Advanced: How can contradictions in biological activity data be resolved?

Methodological Answer:

- Dose-Response Studies : Re-evaluate IC₅₀ values across multiple assays (e.g., antimicrobial disk diffusion vs. microdilution) .

- Target-Specific Assays : Isolate enzymes (e.g., topoisomerase II) to confirm inhibition mechanisms .

- In Silico Validation : Cross-check experimental results with molecular dynamics simulations to identify false positives .

Advanced: What strategies optimize the yield and purity during multi-step synthesis?

Methodological Answer:

- Stepwise Monitoring : Use in-situ FT-IR to detect intermediate formation (e.g., hydrazone C=N stretch at ~1600 cm⁻¹) .

- Solvent Optimization : Replace ethanol with DMF for higher solubility of intermediates .

- Catalyst Selection : Employ p-toluenesulfonic acid (PTSA) instead of acetic acid for faster kinetics .

- Chromatographic Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) for challenging separations .

Advanced: How does the compound interact with biological targets at the molecular level?

Methodological Answer:

- DNA Binding : Intercalation confirmed via UV-Vis hypochromicity and ethidium bromide displacement assays; calculate binding constants (Kₐ ~10⁴ M⁻¹) .

- Enzyme Inhibition : Molecular docking reveals hydrogen bonding between the hydrazone group and active-site residues (e.g., Tyr-122 in bacterial gyrase) .

- Cellular Uptake : Track using fluorescent analogs (e.g., FITC-labeled derivatives) and confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.